Korseveriline
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Overview
Description
Korseveriline is a naturally occurring alkaloid isolated from the epigeal parts of the plant Korolkovia severtzovii It is a saturated tertiary base containing two secondary and one tertiary hydroxyl groups, and it lacks an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Korseveriline can be isolated from the ether-soluble alkaloids of Korolkovia severtzovii. The isolation process involves chloroform extraction from the epigeal parts and bulbs of the plant. The total alkaloids are then separated based on their basicities and solubilities in methanol and acetone. This separation yields this compound along with other alkaloids such as korsine and severtzidine .
Industrial Production Methods: Industrial production of this compound follows similar extraction and separation techniques. The process involves large-scale chloroform extraction and subsequent separation of the total alkaloids. The isolated this compound is then purified through recrystallization and other standard purification methods .
Chemical Reactions Analysis
Types of Reactions: Korseveriline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide.
Reduction: Reduction of this compound can be achieved using zinc in hydrochloric acid.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include diacetylthis compound and other derivatives that retain the core structure of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Biology: Research has explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Korseveriline and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it a valuable component in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of korseveriline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Korseveridine: Another alkaloid isolated from the same plant, with a similar structure but different functional groups.
Sevkorine: A related alkaloid with distinct chemical properties.
Severtzidine: Another compound from Korolkovia severtzovii, with a different configuration and biological activity
Uniqueness: Korseveriline is unique due to its specific hydroxyl group arrangement and lack of an N-methyl group.
Properties
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-5-24-16(2)18-7-9-27(31)20(19(18)14-28(24)13-15)11-21-22(27)12-25(30)23-10-17(29)6-8-26(21,23)3/h15-25,29-31H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYOUYEGZOZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of korseveriline?
A1: this compound is a naturally occurring alkaloid found in the plant Korolkowia sewerzowii. [, , , , , , , , , , ] This plant has been a source of various other alkaloids, including severine, korsemine, and sevkorine.
Q2: What is known about the structure of this compound and related alkaloids?
A2: Researchers have dedicated significant effort to elucidating the structures of these alkaloids. Studies employing spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been instrumental in determining the structures of this compound, severtzidine, korsidine, sevkorine, and korseverinine. [, , , , , , , , ] The structure of severine, a key alkaloid from this plant, has also been established. []
Q3: Has the presence of other compounds besides this compound been reported in Korolkowia sewerzowii?
A3: Yes, besides this compound, Korolkowia sewerzowii contains a series of related alkaloids. Researchers have identified severine N-oxide and korsemine as constituents of this plant. [] The isolation and identification of these compounds highlight the chemical complexity of Korolkowia sewerzowii and its potential as a source of diverse bioactive molecules.
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